molecular formula C18H28N2O2S B13829670 Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- CAS No. 32417-06-4

Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio-

Cat. No.: B13829670
CAS No.: 32417-06-4
M. Wt: 336.5 g/mol
InChI Key: BEPNHGSQGANMPQ-UHFFFAOYSA-N
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Description

p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide is a chemical compound with a complex structure that includes an isobutoxy group, a morpholinopropyl group, and a thiobenzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide typically involves multiple steps, starting with the preparation of the core thiobenzamide structure. The isobutoxy group is introduced through an etherification reaction, while the morpholinopropyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .

Chemical Reactions Analysis

Types of Reactions

p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide include other thiobenzamides with different substituents, such as:

Uniqueness

What sets p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

CAS No.

32417-06-4

Molecular Formula

C18H28N2O2S

Molecular Weight

336.5 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide

InChI

InChI=1S/C18H28N2O2S/c1-15(2)14-22-17-6-4-16(5-7-17)18(23)19-8-3-9-20-10-12-21-13-11-20/h4-7,15H,3,8-14H2,1-2H3,(H,19,23)

InChI Key

BEPNHGSQGANMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2

Origin of Product

United States

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